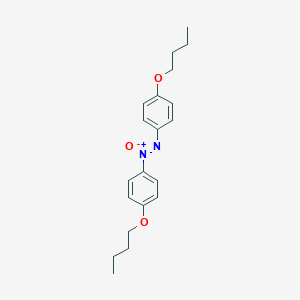

Diazene, bis(4-butoxyphenyl)-, 1-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diazene, bis(4-butoxyphenyl)-, 1-oxide is a useful research compound. Its molecular formula is C20H26N2O3 and its molecular weight is 342.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

This compound is a type of liquid crystal , but its specific interactions with biological targets are not clearly defined

Mode of Action

As a liquid crystal, it may interact with its environment in a unique way compared to other types of compounds . .

Action Environment

Factors such as temperature may affect its state and therefore its interactions with other molecules . .

生物活性

Diazene, bis(4-butoxyphenyl)-, 1-oxide (CAS Registry Number: 17051-01-3) is a compound belonging to the azoxybenzene family, characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H26N2O3

- Molecular Weight : 342.43 g/mol

- IUPAC Name : this compound

- Other Names : Azoxy-bis-(p-n-butoxybenzene)

Synthesis Methods

The synthesis of this compound typically involves the reduction of corresponding nitro compounds. Common methods include:

- Reduction with Eco-friendly Agents : Utilizing glucose as a reductant in alkaline media.

- Photobiocatalytic Systems : Employing nitroreductases to facilitate selective synthesis under light irradiation conditions .

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Insecticidal Activity : Studies suggest that azoxybenzenes can act as insecticides, potentially disrupting the nervous systems of target pests. The specific mechanisms are still under investigation but may involve interference with neurotransmitter systems.

- Plant Growth Stimulation : The compound has been noted for its ability to stimulate plant growth, possibly through hormonal pathways or by enhancing nutrient uptake.

- Antimicrobial Properties : Some azoxy compounds have demonstrated antimicrobial effects against various pathogens, although specific data on this compound remains limited .

The biological activity of this compound is largely attributed to the reactivity of the azoxy group. This group can undergo various transformations that enable it to interact with biological molecules. The precise molecular targets and pathways are still being elucidated but may include:

- Reactive Oxygen Species (ROS) Generation : Compounds in the azoxy family can generate ROS upon metabolic activation, leading to oxidative stress in cells.

- Enzyme Inhibition : There is potential for these compounds to inhibit key enzymes involved in metabolic processes in both plants and animals .

Table 1: Summary of Biological Activities and Findings

Case Study: Insecticidal Efficacy

A study conducted on the insecticidal properties of azoxybenzenes found that compounds similar to this compound significantly affected the survival rates of common agricultural pests. The study highlighted a dose-dependent relationship where higher concentrations led to increased mortality rates among test subjects.

Case Study: Plant Growth Stimulation

In another investigation focusing on plant growth stimulation, researchers applied varying concentrations of Diazene derivatives to crops. Results indicated a marked improvement in growth metrics such as height and biomass compared to untreated controls. This suggests potential applications in agriculture for enhancing crop yields .

科学的研究の応用

Biological Activities

Research indicates that Diazene, bis(4-butoxyphenyl)-, 1-oxide exhibits various biological activities:

Insecticidal Activity

Studies suggest that azoxybenzenes can act as insecticides by potentially disrupting the nervous systems of target pests. The specific mechanisms are still under investigation but may involve interference with neurotransmitter systems.

Plant Growth Stimulation

The compound has been noted for its ability to stimulate plant growth, possibly through hormonal pathways or by enhancing nutrient uptake.

Antimicrobial Properties

Some azoxy compounds have demonstrated antimicrobial effects against various pathogens; however, specific data on this compound remains limited.

Case Study 1: Insecticidal Efficacy

A study on the insecticidal properties of azoxybenzenes found that compounds similar to this compound significantly affected the survival rates of common agricultural pests. The results showed a dose-dependent relationship where higher concentrations led to increased mortality rates among test subjects.

Case Study 2: Plant Growth Stimulation

In another investigation focusing on plant growth stimulation, researchers applied varying concentrations of Diazene derivatives to crops. Results indicated a marked improvement in growth metrics such as height and biomass compared to untreated controls. This suggests potential applications in agriculture for enhancing crop yields.

Summary of Biological Activities and Findings

| Activity Type | Observed Effects | References |

|---|---|---|

| Insecticidal | Disruption of nervous function in target insects | |

| Plant Growth | Enhanced growth rates and nutrient uptake | |

| Antimicrobial | Inhibition of bacterial growth (specific strains needed) |

化学反応の分析

Reductive Dimerization of Nitrosobenzenes

This method involves the radical-mediated coupling of 4-butoxynitrosobenzene derivatives using DIPEA (N,N-diisopropylethylamine) as a catalyst under ambient conditions. Key features include:

-

Mechanism : DIPEA forms an electron donor–acceptor (EDA) complex with nitrosobenzene, initiating single-electron transfer to generate radicals .

Example reaction sequence :

Oxidation of Hydrazine Derivatives

An alternative route involves oxidizing 1,2-bis(4-butoxyphenyl)hydrazine (hydrazo compound) using molecular iodine or hydrogen peroxide :

Key intermediates :

Reduction Behavior

The azoxy group (N=N-O) undergoes selective reduction:

| Reducing Agent | Product | Conditions |

|---|---|---|

| H₂/Pd-C | 1,2-bis(4-butoxyphenyl)hydrazine | Ethanol, 50°C |

| Zn/HCl | 4-butoxyaniline | Aqueous HCl, reflux |

Radical Scavenging

The compound participates in radical chain reactions due to its electron-deficient azoxy group:

NMR Spectral Features (CDCl₃)

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic protons (ortho to O) | 7.97–8.14 | Doublet (J = 8.5 Hz) |

| Aromatic protons (meta to O) | 7.32–7.41 | Doublet (J = 8.5 Hz) |

| Butoxy methylene (-OCH₂-) | 3.95–4.05 | Triplet (J = 6.5 Hz) |

| Terminal butyl (-CH₃) | 0.90–1.04 | Triplet (J = 7.0 Hz) |

IR Absorption Bands

-

N=N-O stretch : 1,560–1,580 cm⁻¹

-

Aromatic C-H bending : 810–830 cm⁻¹

Stability and Decomposition Pathways

-

Thermal Stability : Decomposes above 200°C via cleavage of the azoxy bond .

-

Photochemical Reactivity : Undergoes cis-trans isomerization under UV light (λ = 365 nm) .

Industrial and Environmental Considerations

特性

IUPAC Name |

(4-butoxyphenyl)-(4-butoxyphenyl)imino-oxidoazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-3-5-15-24-19-11-7-17(8-12-19)21-22(23)18-9-13-20(14-10-18)25-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRXFZDFCLDVQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCC)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17051-01-3 |

Source

|

| Record name | Diazene, 1,2-bis(4-butoxyphenyl)-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Q1: What can we learn about the intermolecular interactions of Diazene, bis(4-butoxyphenyl)-, 1-oxide from its physical properties?

A1: By measuring the density of this compound at different temperatures, researchers can calculate various thermodynamic parameters, including the coefficient of volume expansion (α), the isochoric temperature coefficient of internal pressure (X), and the isothermal microscopic Gruneisen parameter (Γ) []. These parameters provide insights into the intermolecular interactions within the liquid crystal. For example, the temperature dependence of these parameters can reveal information about the strength and nature of the forces between the molecules.

A2: Yes, proton magnetic resonance (PMR) studies have been conducted on this compound in its nematic phase []. Researchers observed a broad triplet line in the NMR spectra, with a linewidth ranging from 2.3 to 3.1 G depending on the temperature. This triplet line provides information about the molecular orientation and dynamics within the liquid crystalline phase.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。